molecular formula C24H22BrNO3 B584164 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester CAS No. 1798043-12-5

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester

Cat. No.: B584164
CAS No.: 1798043-12-5
M. Wt: 452.348
InChI Key: WCTHIWVZXJEDFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while deprotection reactions will result in the removal of the benzyloxy or tert-butyl ester groups .

Scientific Research Applications

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl ester group can also affect the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-9H-carbazole: Lacks the benzyloxy and tert-butyl ester groups.

    3-Benzyloxy-9H-carbazole: Lacks the bromo and tert-butyl ester groups.

    9H-Carbazole-3-carboxylic acid tert-butyl ester: Lacks the bromo and benzyloxy groups.

Uniqueness

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 2-bromo-3-phenylmethoxycarbazole-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO3/c1-24(2,3)29-23(27)26-20-12-8-7-11-17(20)18-13-22(19(25)14-21(18)26)28-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTHIWVZXJEDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC(=C(C=C31)Br)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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